(R)-2-Amino-4-bromobutanoic acid
Overview
Description
Amino acids are organic compounds that combine to form proteins. They are essential to life and serve as the building blocks for proteins . The term “R” in “®-2-Amino-4-bromobutanoic acid” refers to the configuration of the molecule, indicating that it is a chiral molecule .
Molecular Structure Analysis
Amino acids have a basic structure that includes a central carbon atom, also known as the alpha carbon, attached to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R group) . The specific structure of “®-2-Amino-4-bromobutanoic acid” would be determined by its R group.Chemical Reactions Analysis
Amino acids can undergo various chemical reactions, including peptide bond formation, acid-base reactions, and redox reactions . The specific reactions that “®-2-Amino-4-bromobutanoic acid” can undergo would depend on its unique structure and properties.Physical and Chemical Properties Analysis
Amino acids have specific physical and chemical properties, including solubility, melting point, and isoelectric point, which are determined by their structure . The properties of “®-2-Amino-4-bromobutanoic acid” would depend on its specific structure.Scientific Research Applications
Synthesis and Chemical Modification
(R)-2-Amino-4-bromobutanoic acid is used as a precursor in the synthesis of non-natural amino acids with basic or heterocyclic side chains. It has been prepared from N-Boc-glutamic acid α tert-butyl ester, and the double tert-butyl protection is crucial to prevent partial racemisation during the process. This compound is versatile in reacting with different nitrogen, oxygen, and sulfur nucleophiles to yield a variety of amino acids (Ciapetti, Falorni, Mann, & Taddei, 1998).
Biocatalysis and Enantioselective Synthesis
The compound plays a role in the stereoselective synthesis of amino acids like (S)- and (R)-2-amino-4-hydroxybutanoic acid, which are important as chiral building blocks in drug development. A systems biocatalysis approach, involving the coupling of an aldol reaction with a transamination process, is employed for its synthesis, using enzymes like a class II pyruvate aldolase from E. coli and transaminases (Hernández et al., 2017).
Novel Amino Acid Derivatives
It is instrumental in producing a series of unique α-amino acids through nucleophilic substitution. These include basic, acidic, or neutral amino acids, multifunctional amino acids for cross-linked peptides or dendrimers, and conformationally constrained peptides (Ciapetti, Mann, Shoenfelder, & Taddei, 1998).
Fluoro-α-amino Acids Synthesis
This compound is involved in the stereoselective synthesis of γ- and δ-fluoro-α-amino acids. These compounds are synthesized by diastereoselective alkylation of specific glycine ester imines, followed by deprotection processes. Such compounds have significant implications in chemical synthesis and biochemical studies (Kröger & Haufe, 1997; Laue, Kröger, Wegelius, & Haufe, 2000).
Enantiopure β-Hydroxy-acid Derivatives
It is used in the synthesis of enantiomerically pure β-hydroxy-acid derivatives. The process involves substitutions and chain elongations at specific positions, followed by simultaneous reductive debromination and hydrogenation (Noda & Seebach, 1987).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-2-amino-4-bromobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYNKFDVIZBWDF-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CBr)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363751 | |
Record name | (R)-2-AMINO-4-BROMOBUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205524-62-5 | |
Record name | (R)-2-AMINO-4-BROMOBUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.